1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- is a chemical compound with the molecular formula and a molecular weight of 235.33 g/mol. It is classified as a piperazine derivative, which is significant in medicinal chemistry due to its diverse biological activities. The compound is known for its potential applications in pharmacology, particularly in the development of therapeutic agents targeting various receptors.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. It has been referenced in several studies focusing on its synthesis and biological properties, including its role as an intermediate in drug development.
1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure. Its classification as a piperazine derivative positions it within a group of compounds that are frequently explored for their pharmacological properties.
The synthesis of 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- can be achieved through various methodologies. One notable approach involves the reaction of piperazine derivatives with appropriate nitriles under controlled conditions.
A common synthetic route includes:
1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- can participate in various chemical reactions typical of piperazine derivatives, including:
The reactivity of the nitrile group allows for functionalization under mild conditions, making it a versatile intermediate in organic synthesis .
The mechanism of action for compounds like 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- often involves modulation of neurotransmitter systems. Specifically, it may interact with serotonin and dopamine receptors, influencing synaptic transmission.
Research indicates that derivatives of this compound have shown activity against various targets, suggesting potential applications in treating psychiatric disorders due to their receptor binding profiles .
Relevant data from studies indicate that the compound exhibits significant stability under acidic and neutral conditions but may hydrolyze under basic conditions .
1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- has several applications in scientific research:
This compound exemplifies the importance of piperazine derivatives in medicinal chemistry, providing avenues for drug discovery and development across various therapeutic areas.
The compound 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- (CAS: 33386-20-8) is systematically named under IUPAC conventions as 4-[4-(2-pyrimidyl)piperazin-1-yl]butanenitrile. This nomenclature specifies:
Structurally, the molecule integrates three key pharmacophores:
Table 1: Structural Components and Their Roles
Component | Chemical Features | Functional Role |
---|---|---|
Pyrimidin-2-yl | Electron-deficient heterocycle | H-bond acceptor; π-stacking capability |
Piperazine ring | Chair conformation; N1/N4 substitution sites | Conformational flexibility; basic amine (pKa ~9.8) [10] |
Butanenitrile chain | –(CH₂)₃C≡N; terminal nitrile | Metabolic stability; dipole-enhanced interactions |
Piperazine-pyrimidine hybrids emerged prominently in the 1970s with the development of buspirone, an anxiolytic drug metabolized to 1-(2-pyrimidinyl)piperazine (1-PP) [1] [2]. Key milestones include:
Table 2: Key Patents and Publications
Year | Development | Significance |
---|---|---|
1970s | Buspirone synthesis (US Patent 3,717,634) | First piperazine-pyrimidine anxiolytic |
1991 | Tollefson et al. pharmacodynamics | Identified 1-PP as active metabolite [1] |
2014 | Crystal structures of piperazinium salts [7] | Enabled structure-based drug design |
The nitrile (–C≡N) group in 4-[4-(2-pyrimidyl)piperazin-1-yl]butanenitrile confers multifaceted advantages in drug development:
Molecular Interactions
Pharmacokinetic Enhancement
Therapeutic Applications
Derivatives of this scaffold are pivotal in:
Table 3: Therapeutic Applications of Nitrile-Piperazine Hybrids
Therapeutic Area | Target | Role of Nitrile |
---|---|---|
Oncology | Tubulin/PDE inhibitors | Enhances binding affinity (ΔKi = 3–5x) |
CNS disorders | 5-HT₁A/α₂-adrenoceptors | Improves brain penetration (logBB > 0.3) |
Anti-infectives | Bacterial topoisomerase | Blocks enzymatic deactivation |
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: